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This in-depth technical guide provides researchers, scientists, and drug development

professionals with a comprehensive overview of the principles and applications of ATTO 390, a

versatile fluorescent dye. This guide delves into the core photophysical properties of ATTO
390, detailed experimental protocols for its use, and its application in studying cellular

dynamics.

Core Principles of ATTO 390 Fluorescence
ATTO 390 is a fluorescent label belonging to the coumarin dye family.[1][2] Its fluorescence

arises from the electronic structure of its rigid chromophore. Upon absorption of light at its

excitation maximum, an electron is promoted to an excited singlet state. The subsequent return

to the ground state results in the emission of a photon at a longer wavelength, a phenomenon

known as fluorescence.

Key characteristics of ATTO 390 include a high fluorescence quantum yield, a large Stokes

shift, and good photostability, making it a robust tool for various fluorescence-based

applications.[1][3][4] It is known for its moderate hydrophilicity and relatively low molecular

weight.[5]
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12058962?utm_src=pdf-interest
https://www.benchchem.com/product/b12058962?utm_src=pdf-body
https://www.benchchem.com/product/b12058962?utm_src=pdf-body
https://www.benchchem.com/product/b12058962?utm_src=pdf-body
https://www.benchchem.com/product/b12058962?utm_src=pdf-body
https://www.benchchem.com/product/b12058962?utm_src=pdf-body
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/205/876/89204dat.pdf
https://scispace.com/pdf/high-throughput-single-molecule-tracking-identifies-drug-h7d8a9o4.pdf
https://www.benchchem.com/product/b12058962?utm_src=pdf-body
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/205/876/89204dat.pdf
https://www.leica-microsystems.com/products/atto-tec-consumables/fileadmin/user_upload/produktdatenblaetter/atto%20390.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6851291/
https://www.researchgate.net/publication/369389693_Optimized_two-color_single-molecule_tracking_of_fast-diffusing_membrane_receptors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12058962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The fluorescence of ATTO 390 is characterized by specific excitation and emission spectra, a

high quantum yield, and a distinct fluorescence lifetime. These properties are summarized in

the table below.

Property Value Reference(s)

Excitation Maximum (λex) 390 nm [2]

Emission Maximum (λem) 479 nm [2]

Molar Extinction Coefficient (ε)

at λex
24,000 M⁻¹cm⁻¹ [2]

Fluorescence Quantum Yield

(Φf)
0.90 [2][5]

Fluorescence Lifetime (τfl) 5.0 ns [2][5]

Stokes Shift 89 nm [5]

Molecular Weight (Carboxy) 343.42 g/mol [5]

Note: Spectral properties can be influenced by the local environment, including solvent polarity

and pH.

Experimental Protocols
ATTO 390 is available in various reactive forms, most commonly as an N-hydroxysuccinimide

(NHS) ester for labeling primary amines and as a maleimide for labeling free thiols. This section

provides detailed protocols for labeling proteins and oligonucleotides.

Protein Labeling with ATTO 390 NHS Ester
This protocol is suitable for labeling proteins with accessible primary amine groups, such as the

N-terminus and the side chain of lysine residues.

Materials:

ATTO 390 NHS ester
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Protein of interest in an amine-free buffer (e.g., PBS)

Bicarbonate buffer (0.1 M, pH 8.3)

Anhydrous, amine-free DMF or DMSO

Gel filtration column (e.g., Sephadex G-25)

Procedure:

Protein Preparation: Dissolve the protein in bicarbonate buffer at a concentration of 2 mg/mL.

[1] If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS.

[1]

Dye Solution Preparation: Immediately before use, dissolve the ATTO 390 NHS ester in

DMF or DMSO to a concentration of 2 mg/mL.[1]

Labeling Reaction:

For most proteins, a 2-fold molar excess of the reactive dye to the protein is a good

starting point.[1]

For antibodies, a higher molar excess of 4:1 to 15:1 may be required for optimal labeling.

[1]

Add the dye solution to the protein solution while gently stirring.

Incubate the reaction for 30-60 minutes at room temperature.[1]

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column

equilibrated with a suitable buffer (e.g., PBS).[1] The first colored band to elute is typically

the labeled protein.

Storage: Store the purified conjugate under the same conditions as the unlabeled protein,

protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is

recommended.

Oligonucleotide Labeling with ATTO 390 NHS Ester
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This protocol is for labeling amino-modified oligonucleotides.

Materials:

ATTO 390 NHS ester

Amino-modified oligonucleotide

Carbonate buffer (0.2 M, pH 8-9)

Anhydrous DMF

Gel filtration or reverse-phase HPLC for purification

Procedure:

Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified

oligonucleotide in carbonate buffer.[1]

Dye Solution Preparation: Prepare a 5 mg/mL solution of ATTO 390 NHS ester in anhydrous

DMF.[1]

Labeling Reaction:

Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.[1]

Incubate the reaction for 2 hours at room temperature with shaking.[1] For longer reaction

times, the pH can be adjusted to 7-7.5.[1]

Purification: Purify the labeled oligonucleotide from the free dye using gel filtration or

reverse-phase HPLC.[1]

Applications in Cellular and Molecular Biology
ATTO 390's favorable photophysical properties make it a valuable tool for a range of

applications, from fluorescence microscopy to flow cytometry.

Fluorescence Microscopy: Visualizing Actin Dynamics
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ATTO 390 can be used to study the dynamics of the actin cytoskeleton, a key component in

cellular processes like motility and morphogenesis. One common application is in in vitro actin

polymerization assays.

Experimental Workflow: In Vitro Actin Polymerization Assay

This experiment aims to visualize the polymerization of actin monomers (G-actin) into filaments

(F-actin) and the subsequent formation of actin bundles.

Preparation

Polymerization Visualization

G-actin Solution

Mix G-actin, ATTO 390-G-actin,
and Polymerization BufferATTO 390-labeled G-actin

Polymerization Buffer

Incubate at RT
Initiates polymerization

Fluorescence MicroscopySample mounting Image of F-actin filaments
Image acquisition

Click to download full resolution via product page

Workflow for in vitro actin polymerization assay using ATTO 390-labeled actin.

Protocol Outline:

Reconstitute Actin: Reconstitute unlabeled and ATTO 390-labeled G-actin in a G-buffer to

maintain their monomeric state.[6]

Initiate Polymerization: Mix the labeled and unlabeled G-actin and initiate polymerization by

adding a polymerization buffer containing salts (e.g., KCl and MgCl₂) and ATP.[6]

Incubation: Incubate the mixture at room temperature to allow for the formation of F-actin

filaments.
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Imaging: Mount the sample on a microscope slide and visualize the fluorescently labeled

actin filaments using a fluorescence microscope equipped with a suitable filter set for ATTO
390 (e.g., excitation around 390 nm and emission around 480 nm).

Application in Studying Signaling Pathways: A Case
Study on Actin Cytoskeleton Regulation
While direct use of ATTO 390 in classical signaling pathway studies is less documented, its

application in visualizing the downstream effects of signaling on the actin cytoskeleton is highly

relevant. For instance, signaling pathways involving Rho family GTPases (like Cdc42, Rac, and

Rho) are critical regulators of actin dynamics.

The following diagram illustrates a simplified signaling pathway leading to actin polymerization,

a process that can be visualized using ATTO 390-labeled actin or phalloidin.
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Simplified signaling pathway from a receptor tyrosine kinase to actin polymerization.
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In this pathway, the activation of a receptor tyrosine kinase by a growth factor leads to the

activation of the Rho GTPase Cdc42. Activated Cdc42 then stimulates WASP/N-WASP

proteins, which in turn activate the Arp2/3 complex to nucleate new actin filaments.[7] The

resulting changes in actin structures, such as the formation of filopodia, can be visualized using

ATTO 390-phalloidin or by incorporating ATTO 390-labeled actin monomers into the

polymerizing filaments.

Conclusion
ATTO 390 is a powerful and versatile fluorescent dye with excellent photophysical properties

for a wide range of applications in life sciences research. Its high quantum yield, large Stokes

shift, and good photostability make it an ideal choice for fluorescence microscopy, flow

cytometry, and other fluorescence-based assays. The detailed protocols provided in this guide

offer a starting point for researchers to effectively utilize ATTO 390 in their experimental

workflows to investigate complex biological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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